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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-3-methylpyridine

Cat. No.: B151843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 4-Bromo-2-fluoro-3-methylpyridine, a key intermediate in synthetic organic

chemistry. This document outlines its known characteristics, a proposed synthetic pathway with

detailed experimental protocols, and essential safety information. The content is structured to

serve as a practical resource for laboratory and research applications.

Core Chemical Properties and Identifiers
4-Bromo-2-fluoro-3-methylpyridine is a halogenated pyridine derivative. Its structure

incorporates a pyridine ring substituted with bromine, fluorine, and a methyl group, making it a

versatile building block for the synthesis of more complex molecules, particularly in the fields of

medicinal chemistry and materials science.
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Property Value Reference

Molecular Formula C₆H₅BrFN [1]

Molecular Weight 190.01 g/mol [1]

CAS Number 128071-79-4 [1]

IUPAC Name
4-bromo-2-fluoro-3-

methylpyridine
[1]

SMILES CC1=C(C=CN=C1F)Br [1]

InChI Key
YRLGBXZZABNBNL-

UHFFFAOYSA-N
[1]

Physical Form Solid-Liquid Mixture

Boiling Point 220.2°C at 760 mmHg

Flash Point 87°C

Computed XLogP3-AA 2.3 [1]

Hydrogen Bond Donors 0 [1]

Hydrogen Bond Acceptors 2 [1]

Proposed Synthesis of 4-Bromo-2-fluoro-3-
methylpyridine
While a specific, peer-reviewed synthesis for 4-Bromo-2-fluoro-3-methylpyridine is not

readily available in the literature, a plausible and robust synthetic route can be proposed based

on established methodologies for the synthesis of similar fluorinated and brominated pyridines.

The following protocol outlines a potential two-step synthesis starting from a suitable

aminopyridine precursor.

Proposed Synthetic Pathway
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Proposed Synthesis of 4-Bromo-2-fluoro-3-methylpyridine

Starting Material

Step 1: Diazotization

Step 2: Sandmeyer-type Bromination

2-Fluoro-3-methylpyridin-4-amine

Diazonium Salt Intermediate

  NaNO₂, HBr (aq)  
  0-5°C  

4-Bromo-2-fluoro-3-methylpyridine

  CuBr, HBr (aq)  
  Heat  

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Bromo-2-fluoro-3-methylpyridine.

Experimental Protocol
Materials and Reagents:

2-Fluoro-3-methylpyridin-4-amine

Hydrobromic acid (48% aqueous solution)

Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Ice

Step 1: Diazotization of 2-Fluoro-3-methylpyridin-4-amine

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and

dropping funnel, suspend 2-fluoro-3-methylpyridin-4-amine (1.0 eq) in a 48% aqueous

solution of hydrobromic acid (approx. 4.0 eq).

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal

temperature is maintained below 5°C.

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional

30 minutes. The resulting diazonium salt solution is unstable and should be used

immediately in the next step.

Step 2: Sandmeyer-type Bromination

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous

hydrobromic acid.

Cool this solution in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous

evolution of nitrogen gas should be observed.

Once the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

To ensure complete decomposition of the diazonium salt, gently heat the mixture to 50-60°C

for 30 minutes.

Cool the reaction mixture to room temperature.

Work-up and Purification:

Transfer the reaction mixture to a separatory funnel and extract the product with

dichloromethane (3 x volume of the aqueous phase).

Combine the organic layers and wash sequentially with a saturated aqueous solution of

sodium bicarbonate and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude 4-Bromo-2-fluoro-3-methylpyridine by column chromatography on silica

gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b151843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Experimental Workflow

Reactant Preparation
(2-Fluoro-3-methylpyridin-4-amine, HBr)

Diazotization
(NaNO₂, 0-5°C)

Sandmeyer Reaction
(CuBr, Heat)

Extraction
(Dichloromethane)

Washing
(NaHCO₃, Brine)

Drying and Concentration
(Na₂SO₄, Rotary Evaporation)

Purification
(Column Chromatography)

Characterization
(NMR, MS, etc.)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification process.
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Spectroscopic Data
As of the date of this document, publicly available experimental spectroscopic data (¹H NMR,

¹³C NMR, IR, MS) for 4-Bromo-2-fluoro-3-methylpyridine is limited. Researchers

synthesizing this compound are advised to perform full analytical characterization to confirm its

identity and purity.

Predicted ¹H NMR and ¹³C NMR Spectral Characteristics:

A theoretical analysis suggests the following expected NMR signals:

¹H NMR: A singlet for the methyl protons, and two doublets in the aromatic region

corresponding to the pyridine ring protons. The coupling constants will be indicative of their

relative positions.

¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the

molecule. The carbon atoms attached to fluorine and bromine will exhibit characteristic

chemical shifts and may show coupling to the fluorine atom.

Reactivity and Stability
4-Bromo-2-fluoro-3-methylpyridine is expected to exhibit reactivity characteristic of

halogenated pyridines. The bromine atom at the 4-position is susceptible to nucleophilic

substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira), making it a valuable precursor for the introduction of diverse functional groups.

The fluorine atom at the 2-position influences the electron density of the pyridine ring and can

also be a site for nucleophilic attack under certain conditions.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong

oxidizing agents, strong acids, and strong bases.

Safety and Handling
Hazard Identification:

Based on data for similar compounds, 4-Bromo-2-fluoro-3-methylpyridine is expected to be:

Harmful if swallowed.
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A cause of skin irritation.

A cause of serious eye irritation.

A potential cause of respiratory irritation.

Precautionary Measures:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors,

or spray. Wash hands and any exposed skin thoroughly after handling.

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away

from incompatible materials.

This technical guide is intended for informational purposes for qualified individuals and should

not be considered a substitute for a comprehensive safety data sheet (SDS) or a thorough risk

assessment prior to handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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